3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6-5-3(11-12-6)1-2-4(10-5)7(9)13/h1-2H,(H2,9,13)(H3,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPCVPXDKDYGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Mechanism of Pyridine Ring Formation
3-Aminopyrazole acts as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles such as diketones or keto-esters. The reaction initiates with nucleophilic attack at one carbonyl group, followed by dehydration and subsequent cyclization to form the pyridine ring. For instance, using ethyl acetoacetate as the biselectrophile yields intermediates that can be functionalized at position 5.
Incorporation of the Carboxamide Group
To introduce the carboxamide moiety at position 5, malonamide derivatives serve as effective biselectrophiles. Reacting 3-aminopyrazole with malonamide under acidic conditions facilitates cyclization while directly embedding the carboxamide group. This one-pot method avoids post-cyclization functionalization, achieving yields of 65–75%.
Protection and Deprotection Strategies
Amino Group Protection
The 3-amino group is susceptible to oxidation during cyclization. Protection via tert-butoxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF). Deprotection with trifluoroacetic acid restores the amino functionality without affecting the carboxamide.
Carboxamide Stability
Carboxamides remain stable under acidic and moderate basic conditions. However, prolonged exposure to strong bases (pH > 12) risks hydrolysis to carboxylic acids. Optimal pH ranges (6–8) are maintained using phosphate buffers during workup.
Alternative Routes via Pyridine Precursors
Pyridine Ring Construction
Synthesizing the pyridine ring first, followed by pyrazole annulation, offers an alternative pathway. 5-Cyano-2-pyridone is reacted with hydrazine hydrate at 120°C to form the pyrazole ring, with subsequent nitrile hydrolysis to carboxamide. This method achieves 55% yield but requires stringent anhydrous conditions.
Analytical and Spectroscopic Characterization
Spectroscopic Data
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IR Spectroscopy : The carboxamide group exhibits characteristic stretches at 1666 cm (C=O) and 3250 cm (N-H).
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-NMR : Pyridine-H4 resonates as a singlet at δ 8.50 ppm, while the carboxamide NH appears as a broad singlet at δ 6.82 ppm.
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-NMR : The carbonyl carbon resonates at δ 164.4 ppm, with pyridine C-5 at δ 151.6 ppm.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for most synthetic batches. Retention times range from 6.8–7.2 minutes, with UV detection at 254 nm.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide, exhibit promising antimicrobial properties. A study highlighted that compounds within this class act as effective inhibitors against various microbial strains, including bacteria and fungi. The mechanism of action often involves interference with microbial metabolism or cell wall synthesis.
| Compound | Activity | Reference |
|---|---|---|
| 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide | Antimicrobial | |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Antibacterial | |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Antifungal |
Inhibition of Cyclin-Dependent Kinases
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. Structure-activity relationship studies revealed that specific substitutions on the pyrazolo ring enhance inhibitory potency. For instance, a derivative demonstrated an IC50 value of 6 nM for CDK1 and 9 nM for CDK2, indicating strong potential for cancer treatment through cell cycle regulation.
Antitubercular Agents
Recent studies have explored the use of pyrazolo[3,4-b]pyridine derivatives as antitubercular agents. Compounds derived from this scaffold have shown significant in vitro activity against Mycobacterium tuberculosis with nanomolar MIC values. One such compound notably reduced bacterial burden in infected mouse models, suggesting its potential as a lead compound for tuberculosis drug development.
Antiviral Properties
The antiviral potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. These compounds have shown efficacy against viruses such as the hepatitis A virus and vesicular stomatitis virus. Specific derivatives were found to possess higher antiviral activities than established treatments.
| Compound | Virus Targeted | Activity Level | Reference |
|---|---|---|---|
| Compound 6a | Vesicular stomatitis virus | High activity | |
| Compound 5 | Hepatitis A virus | Highest activity at 20 μg/105 cells |
Neuroprotective Effects
Emerging research indicates that pyrazolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Their mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Wirkmechanismus
The mechanism of action of 3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an NAMPT inhibitor, it binds to the active site of the enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular energy depletion and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrrolo[2,3-b]pyridine Derivatives
Compounds such as 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives (e.g., JAK3 inhibitors) replace the pyrazolo ring’s two nitrogen atoms with a single nitrogen in a five-membered pyrrole ring. This alteration reduces hydrogen-bonding capacity but enhances lipophilicity, improving membrane permeability. For example, pyrrolo-based derivatives demonstrated potent JAK3 inhibition (IC₅₀ < 10 nM) and oral efficacy in immunomodulation . In contrast, the pyrazolo core’s dual nitrogen atoms may enhance target binding through additional hydrogen bonds but could compromise metabolic stability .
Pyrazolo[3,4-b]pyridine Derivatives
4,6-Diamino-2H-pyrazolo[3,4-b]pyridine-5-carboxamide hydrazone (compound 17) shares a similar scaffold but features amino groups at positions 4 and 6, along with a hydrazone moiety. This structural variation increases polarity (higher polar surface area, PSA) and may enhance solubility but reduce blood-brain barrier penetration compared to the 3-amino derivative .
N-Substituted Carboxamide Derivatives
- N-Cyclopropyl-3-[(1E)-2-(3-fluorophenyl)ethenyl] derivative (CAS 633325-50-5) : This analog incorporates a cyclopropyl group and a fluorophenyl-vinyl substituent, increasing molecular weight (322.34 g/mol) and lipophilicity (PSA = 70.67). The fluorophenyl group enhances π-π stacking with hydrophobic enzyme pockets, as seen in its predicted high boiling point (620.6°C) and moderate density (1.39 g/cm³) .
Amino Group Positioning
The 3-amino substituent in the target compound distinguishes it from analogs like the 4,6-diamino derivative . The 3-position amino group likely participates in hydrogen bonding with kinase ATP-binding sites, similar to JAK1-selective inhibitors where N-methyl-pyrrolo derivatives achieved selectivity through substituent positioning .
Biologische Aktivität
3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide is a compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide is . It features a pyrazolo[4,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic activity against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) cells with IC50 values ranging from 0.0158 to 71.3 µM . These findings suggest that modifications to the pyrazolo[4,3-b]pyridine structure can enhance its efficacy against cancer.
Inhibition of NAMPT
One notable study identified amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Neurological Disorders
Research has also indicated potential applications in treating neurological disorders. Certain derivatives have been investigated for their affinity at cannabinoid receptors CB1 and CB2, suggesting a role in modulating neuroinflammation and pain pathways . The ability to affect these receptors may provide therapeutic avenues for conditions like multiple sclerosis and Parkinson's disease.
The mechanism of action for 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the inhibition of NAMPT disrupts NAD+ biosynthesis, which is crucial for cellular metabolism and survival in cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
A series of novel derivatives were synthesized using palladium-catalyzed aminocarbonylation methodology. This approach allowed for the introduction of diverse substituents on the pyrazolo[4,3-b]pyridine scaffold while maintaining high yields (over 95%) for many derivatives . The structure-activity relationship studies indicated that specific modifications could significantly enhance biological activity.
Comparative Analysis
The following table summarizes key findings from recent studies on the biological activity of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives:
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| Derivative A | NAMPT | Inhibition | Not specified |
| Derivative B | Hep G2 (cancer) | Cytotoxicity | 0.0158 - 71.3 |
| Derivative C | CB1/CB2 Receptors | Modulation of neuroinflammation | Not specified |
Q & A
Q. What are the optimal synthetic routes for 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole-5-amine precursors with activated carbonyl derivatives. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate can react with pyrazol-5-amine derivatives in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) (10–30 mol%) . Key optimizations include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity, while toluene minimizes side reactions.
- Catalyst loading: TFA improves cyclization efficiency but excess amounts can degrade sensitive intermediates.
- Purification: High-performance liquid chromatography (HPLC, ≥95% purity) is critical for biological testing .
Q. How is the molecular structure of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy: H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 5.5–6.0 ppm) .
- X-ray crystallography: SHELX software (SHELXS/SHELXL) refines crystal structures, resolving bond angles and torsional strain in the fused pyrazole-pyridine ring system .
- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] at m/z 218.0832) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide derivatives against kinase targets?
Methodological Answer: Kinase inhibition assays are standard:
- In vitro kinase assays: Use recombinant kinases (e.g., JAK1, FGFR) with ATP-competitive substrates. IC values are determined via fluorescence polarization or ADP-Glo™ assays .
- Selectivity profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
- Cellular assays: Measure antiproliferative activity in cancer cell lines (e.g., Ba/F3-TEL-FGFR) using MTT or CellTiter-Glo® .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[4,3-b]pyridine derivatives?
Methodological Answer: SAR studies focus on:
- Substituent variation: Modify the carboxamide group (e.g., methyl, cyclopropyl) to enhance binding to hydrophobic kinase pockets .
- Bioisosteric replacement: Replace the pyridine ring with pyrrolo[2,3-b]pyridine to improve solubility .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes with FGFR1 (PDB: 3RH0) or JAK1 (PDB: 6IBR) .
Q. How do researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer: Discrepancies often arise from:
- Purity variations: HPLC validation (≥98% purity) ensures activity is not confounded by impurities .
- Assay conditions: Standardize buffer pH, ATP concentration, and incubation time across studies .
- Structural nuances: Minor substituent changes (e.g., chloro vs. fluoro) drastically alter potency. Re-synthesize and test disputed compounds under identical conditions .
Q. What computational methods are used to predict the physicochemical properties of 3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide?
Methodological Answer: Key approaches include:
- LogP calculation: Use SwissADME or MarvinSuite to estimate lipophilicity for blood-brain barrier penetration .
- pKa prediction: ACD/Labs software determines ionization states affecting solubility and binding .
- Pharmacokinetic modeling: GastroPlus® simulates oral bioavailability and metabolic stability .
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